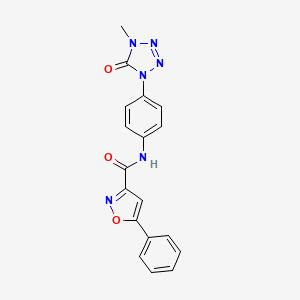
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N6O3 and its molecular weight is 362.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a tetrazole ring , which is known for its diverse biological properties, attached to a phenylisoxazole moiety. The presence of these functional groups allows for various interactions with biological targets, suggesting potential pharmacological applications.
The biological activity of this compound is primarily attributed to its tetrazole component. Tetrazoles have been recognized for their ability to:
- Inhibit Enzymes : Some tetrazoles can inhibit key enzymes involved in metabolic pathways.
- Bind to Receptors : The compound may interact with specific receptors, modulating their activity and influencing various biological processes.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The tetrazole ring may enhance the compound's ability to inhibit bacterial growth.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
The unique combination of functional groups in this compound suggests potential dual activity as both an antimicrobial and anti-inflammatory agent , making it a valuable candidate for further research compared to other similar compounds that may exhibit only one type of biological activity .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on similar compounds to evaluate their safety profiles. In these studies, several derivatives demonstrated minimal cytotoxic effects on human cell lines at varying concentrations, indicating a favorable safety profile that warrants further investigation .
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of related tetrazole derivatives found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance antibacterial efficacy .
Case Study 2: Anti-inflammatory Potential
Research has also suggested that compounds containing isoxazole moieties can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may have therapeutic applications in inflammatory diseases .
特性
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c1-23-18(26)24(22-21-23)14-9-7-13(8-10-14)19-17(25)15-11-16(27-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGFNZHNJVWHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














